4-Hydroxy-7-methylcoumarin

Description

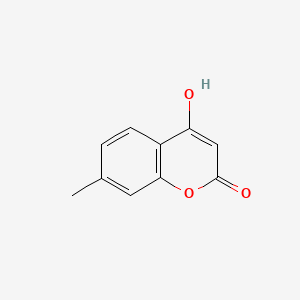

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZDYJKWIQMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715756 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18692-77-8 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 4-Hydroxy-7-methylcoumarin (also known as 7-hydroxy-4-methylcoumarin or β-methylumbelliferone), a versatile heterocyclic compound with significant applications in various scientific fields, including as a fluorescent indicator, a laser dye, and a key building block in pharmaceutical synthesis.[1][2]

Synthesis via Pechmann Condensation

The most prevalent and efficient method for synthesizing 4-Hydroxy-7-methylcoumarin is the Pechmann condensation.[1][3] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this specific coumarin, the reaction proceeds between m-cresol (3-methylphenol) and ethyl acetoacetate. However, it is important to note that the target molecule is 4-Hydroxy-7-methylcoumarin, which is synthesized from resorcinol and ethyl acetoacetate, not m-cresol. The methyl group is derived from the ethyl acetoacetate.

The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the stable benzopyrone ring structure of the coumarin.[1][4] While various acid catalysts can be employed, including polyphosphoric acid (PPA) and solid acid catalysts like Amberlyst-15, concentrated sulfuric acid remains a common and effective condensing agent.[3][5][6]

Quantitative Data for Synthesis

The following table summarizes the typical reagents and reaction parameters for the synthesis of 4-Hydroxy-7-methylcoumarin using the Pechmann condensation with sulfuric acid as the catalyst.

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.4 mL (0.05 mol) | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | Catalyst / Condensing Agent |

| Reaction Parameter | Value | Notes | ||

| Reaction Temperature | <10°C (initial), then Room Temp. | Controlled addition of reactants into cold acid is crucial to manage the exothermic reaction.[7] | ||

| Reaction Time | 18-24 hours | The mixture is typically stirred for an extended period at room temperature to ensure completion.[5][7] | ||

| Yield | ~49-97% | Yield can vary based on reaction scale and purification methods.[4][7] |

Experimental Protocol: Pechmann Condensation

This protocol details the synthesis, isolation, and purification of 4-Hydroxy-7-methylcoumarin.

1. Reagent Preparation and Reaction Setup:

-

Place a 100 mL conical flask or beaker in an ice-water bath to cool.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.[7]

-

Prepare a solution of 5.5 g of resorcinol in 6.4 mL of ethyl acetoacetate.[4]

2. Reaction Execution:

-

Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid.[8]

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition process to prevent side reactions.[7]

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Let the mixture stand with occasional stirring for 18-24 hours.[7]

3. Isolation and Purification:

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice and water.[5][8]

-

A solid precipitate of crude 4-Hydroxy-7-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water to remove residual acid.[7]

-

For further purification, recrystallize the crude solid from 95% ethanol.[7] The pure compound will separate as colorless or pale yellow needles.[4][7]

-

Dry the purified crystals completely before weighing to determine the final yield.

Synthesis Pathway Diagram

Caption: Pechmann condensation pathway for 4-Hydroxy-7-methylcoumarin synthesis.

Characterization of 4-Hydroxy-7-methylcoumarin

The synthesized compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical and Spectroscopic Data

The following tables summarize the key characterization data for 4-Hydroxy-7-methylcoumarin.

Table 2.1: Physical Properties

| Property | Observation |

| Appearance | White to light yellow/beige crystalline powder.[9] |

| Melting Point | 186°C to 191°C.[9][10][11] |

| Solubility | Slightly soluble in water; soluble in ethanol and concentrated sulfuric acid.[10][12] |

| Molecular Formula | C₁₀H₈O₃[9] |

| Molecular Weight | 176.17 g/mol [4] |

Table 2.2: Spectroscopic Data

| Technique | Key Peaks / Signals (δ, ppm or ν, cm⁻¹) | Interpretation |

| FTIR (KBr) | ~3500 (broad), 1670-1720, ~1607, ~1394 | O-H stretch, C=O (lactone) stretch, C=C (aromatic) stretch, C-H (methyl) bend.[13] |

| ¹H NMR (DMSO-d₆) | δ ~2.34 (s, 3H), ~6.10 (s, 1H), ~6.70-6.80 (m, 2H), ~7.56 (d, 1H), ~10.51 (s, 1H) | Methyl protons, C3-H proton, C6-H & C8-H aromatic protons, C5-H aromatic proton, Hydroxyl proton.[13][14] |

| ¹³C NMR (DMSO-d₆) | δ ~18.12, ~102.19-154.85, ~160.31, ~161.17 | -CH₃ carbon, Aromatic & alkene carbons, C7-OH carbon, C2=O (lactone carbonyl) carbon.[13] |

| Mass Spec (EI) | m/z 176 [M]⁺ | Molecular ion peak. |

Experimental Protocols for Characterization

1. Melting Point Determination:

-

A small amount of the dried, purified sample is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is increased gradually, and the range at which the solid melts is recorded.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned over the range of 4000-400 cm⁻¹ to obtain the infrared absorption spectrum.[15]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[16] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

4. Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

-

The sample is ionized (e.g., by Electron Ionization - EI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Characterization Workflow Diagram

Caption: General workflow for the purification and characterization of the synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. 7-Hydroxy-4-methylcoumarin, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]

- 12. parchem.com [parchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 4-Hydroxy-7-methylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-hydroxy-7-methylcoumarin, a prominent scaffold in medicinal chemistry, have garnered significant attention for their diverse and potent biological activities. These synthetic and naturally inspired compounds exhibit a wide range of therapeutic potential, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

A substantial body of research has demonstrated the cytotoxic effects of 4-hydroxy-7-methylcoumarin derivatives against various cancer cell lines. The anticancer efficacy is significantly influenced by the nature and position of substituents on the coumarin ring.

Quantitative Data: Cytotoxicity of 4-Hydroxy-7-methylcoumarin Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.[1][2]

| Compound/Derivative | Substituents | Cancer Cell Line | IC50 (µM) |

| Compound 11 | 7,8-dihydroxy-3-n-decyl-4-methyl | K562 (Chronic Myelogenous Leukemia) | 42.4 |

| LS180 (Colon Adenocarcinoma) | 25.2 | ||

| MCF-7 (Breast Adenocarcinoma) | 25.1 | ||

| Compound 27 | 6-bromo-4-bromomethyl-7-hydroxy | K562 | 32.7 |

| LS180 | 45.8 | ||

| MCF-7 | Not Specified | ||

| 7,8-DHMCs with alkyl groups at C3 | 7,8-dihydroxy, C3-alkyl | K562, LS180, MCF-7 | Generally most effective subgroup |

| 7,8-DAMCs with ethoxycarbonylmethyl/ethyl at C3 | 7,8-diacetoxy, C3-alkoxycarbonylalkyl | K562, LS180, MCF-7 | Second most active subgroup |

| Compound 4 | Not specified | HL60 (Leukemia) | 8.09 |

| Compound 8b | Not specified | HepG2 (Liver Cancer) | 13.14 |

Key Structure-Activity Relationship Insights:

-

Hydroxylation: Dihydroxy derivatives, particularly those with hydroxyl groups at the 7 and 8 positions (7,8-DHMCs), often exhibit greater cytotoxic potential than their monohydroxy counterparts.[3]

-

Lipophilicity: The presence of long alkyl chains at the C3 position, as seen in the potent compound 11, suggests that increased lipophilicity can enhance anticancer activity.[1]

-

Acetoxylation: The conversion of hydroxyl groups to acetoxy groups has been observed to reduce cytotoxic activity.[3]

-

Halogenation: The introduction of bromine atoms, as in compound 27, can contribute to reasonable cytotoxic effects.[1]

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer mechanism of 4-hydroxy-7-methylcoumarin derivatives. These compounds can modulate key cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.

A synthetic coumarin, 4-methyl-7-hydroxy coumarin, has shown potential against skin cancer by down-regulating the Aryl hydrocarbon receptor and PCNA, while up-regulating apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9.[4] Furthermore, these derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[5][6] Other pathways affected include the Wnt/β-catenin and MAPK signaling pathways.[7]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[5][6]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare a series of dilutions of the 4-hydroxy-7-methylcoumarin derivative in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound to the respective wells. Include vehicle control (e.g., DMSO) and negative control (medium only) wells.[5]

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[5]

Antimicrobial Activity

Derivatives of 4-hydroxy-7-methylcoumarin have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

| Derivative/Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Compound 2 | Staphylococcus aureus | 26.5 ± 0.84 | Not Specified |

| Compound 3 | Staphylococcus aureus | 26.0 ± 0.56 | Not Specified |

| Compound 8 | Staphylococcus aureus | 26.0 ± 0.26 | Not Specified |

| Compound 5 | Salmonella typhimurium | 19.5 ± 0.59 | Not Specified |

| Compound 9 | Salmonella typhimurium | 19.5 ± 0.32 | Not Specified |

| Compound 7f | Bacillus subtilis | Not Specified | 8 |

| Compound 7 | Escherichia coli | Not Specified | 31 |

| Compound 6 | Staphylococcus aureus | Not Specified | 40 |

| Compound 7 | Micrococcus luteus | Not Specified | 40 |

Note: Data compiled from multiple sources.[10][11][12][13]

General Observations:

-

Some derivatives show better activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria.[11]

-

The introduction of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the antifungal activity of 7-hydroxy-4-methylcoumarin.[9]

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of chemical agents.[10][14]

Procedure:

-

Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes. Allow the agar to solidify.[15]

-

Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.[15]

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[15]

-

Application of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.[15]

-

Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[15]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[15]

Antioxidant Activity

Many 4-hydroxy-7-methylcoumarin derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[9][16]

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically expressed as IC50 values or percentage of inhibition.

| Derivative/Compound | Assay | Antioxidant Activity |

| Thiosemicarbazide derivatives | DPPH & Galvinoxyl radical scavenging | Higher activity than 4-thiazolidinones, some comparable or better than ascorbic acid.[9] |

| o-dihydroxy-substituted coumarins | Radical scavenging (EPR) | Excellent radical scavengers, better than m-dihydroxy or monohydroxy analogues.[17][18] |

| 7-hydroxy-4-methylcoumarin | Peroxide scavenging | IC50 = 7029 mg/L (more than threefold improvement over unsubstituted coumarin).[19] |

| Compound 2 | DPPH radical scavenging | 88 ± 1% inhibition. |

Key Structure-Activity Relationship Insights:

-

The presence of hydroxyl groups is a key determinant of antioxidant activity.[20]

-

o-dihydroxy substitution generally leads to excellent radical scavenging capabilities.[17][18]

-

The introduction of thiosemicarbazide moieties can significantly enhance scavenging activity towards DPPH and galvinoxyl radicals.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of antioxidants.[20][21]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[22]

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with varying concentrations of the test compound dissolved in the same solvent.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[22]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[22]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The control contains the solvent instead of the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion

The derivatives of 4-hydroxy-7-methylcoumarin represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted herein provide a valuable framework for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols and pathway visualizations included in this guide are intended to serve as a practical resource for researchers dedicated to exploring the full therapeutic potential of this important chemical scaffold. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro findings into novel therapeutic agents.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metfop.edu.in [metfop.edu.in]

- 9. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 13. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives – ScienceOpen [scienceopen.com]

- 14. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. academic.oup.com [academic.oup.com]

- 18. "Antioxidant activity of 4-methylcoumarins" by Jens Z. Pedersen, Cristina Oliveira et al. [digitalcommons.njit.edu]

- 19. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]

4-Hydroxy-7-methylcoumarin literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-Hydroxy-7-methylcoumarin, also known as Hymecromone or 4-Methylumbelliferone. It covers the historical context of coumarins, the synthesis and physicochemical properties of the target compound, and a detailed exploration of its biological activities. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes and pathways to support advanced research and development.

Historical Context: From Sweet Clover to Modern Therapeutics

The story of 4-Hydroxy-7-methylcoumarin is rooted in the broader history of coumarins, a class of benzopyrone compounds first isolated in 1820 by A. Vogel from the tonka bean (Coumarouna odorata). The parent compound, coumarin, was first synthesized by the English chemist William Henry Perkin in 1868.

A pivotal moment in coumarin history occurred in the 1930s when a mysterious hemorrhagic disease in cattle was traced to spoiled sweet clover hay. In 1939, Professor Karl Paul Link and his team at the University of Wisconsin isolated the anticoagulant agent responsible, naming it dicoumarol. They established that dicoumarol was a degradation product of the naturally occurring coumarin in the clover. This discovery paved the way for the development of a new class of pharmaceuticals: the 4-hydroxycoumarin anticoagulants. The most famous of these is warfarin, a synthetic derivative that was initially commercialized as a rodenticide and later became a cornerstone of anticoagulant therapy in humans.

While 4-Hydroxy-7-methylcoumarin itself is not a primary anticoagulant, its discovery and development are part of this rich history of exploring the diverse biological activities of the coumarin scaffold. Today, it is recognized for a different spectrum of therapeutic properties, including choleretic, spasmolytic, anti-inflammatory, and anticancer effects.

Synthesis and Physicochemical Properties

The most common and established method for synthesizing 4-Hydroxy-7-methylcoumarin is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Synthesis via Pechmann Condensation

The synthesis of 4-Hydroxy-7-methylcoumarin is typically achieved by reacting resorcinol (a phenol) with ethyl acetoacetate (a β-ketoester) in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[1] More environmentally friendly "green" catalysts, such as Amberlyst-15, have also been successfully employed.[2]

Physicochemical Properties

The key physical and chemical properties of 4-Hydroxy-7-methylcoumarin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 90-33-5 | |

| Melting Point | 188.5 - 190 °C | [3] |

| Boiling Point | ~267.77 °C (estimate) | [3] |

| Appearance | Colorless, needle-like crystals or tan powder | [3][4] |

| Solubility | Soluble in ethanol, acetic acid, alkali solutions. Slightly soluble in hot water, ether, chloroform. | [3] |

| IUPAC Name | 7-hydroxy-4-methylchromen-2-one |

Biological Activities and Mechanisms

4-Hydroxy-7-methylcoumarin and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-Hydroxy-7-methylcoumarin derivatives.[5][6] They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][7] A significant mechanism of action is the inhibition of the PI3K/Akt signaling pathway , which is a critical regulator of cell survival, growth, and proliferation.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. chembk.com [chembk.com]

- 4. 7-Hydroxy-4-methylcoumarin(90-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-7-methylcoumarin, a key intermediate in the synthesis of various pharmaceutical and fluorescent compounds. Understanding these properties is critical for its application in research, development, and formulation.

Physicochemical Properties

4-Hydroxy-7-methylcoumarin, also known as 7-hydroxy-4-methyl-2H-chromen-2-one or hymecromone, is a derivative of coumarin.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188.5-190 °C[1] |

Solubility Profile

Qualitative Solubility:

Based on available literature, 4-Hydroxy-7-methylcoumarin exhibits the following general solubility characteristics:

-

Slightly soluble in water.[2]

-

Soluble in methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]

-

A stock solution can be prepared in a water:methanol (70:30 v/v) mixture.[4]

Quantitative Solubility Data:

Precise quantitative solubility data for 4-Hydroxy-7-methylcoumarin in a range of common laboratory solvents is limited. However, data for a closely related compound, 6,8-Difluoro-7-hydroxy-4-methylcoumarin, indicates its solubility in methanol, DMSO, and dimethyl formamide, suggesting a similar profile for the parent compound.[3] For a derivative, N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide, a 10 μM solution was prepared for experimental assays.[5]

| Solvent | Solubility (4-Hydroxy-7-methylcoumarin) |

| Water | Slightly soluble[2] |

| Ethanol | Data not available |

| Methanol | Soluble[3] |

| Acetone | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Dimethylformamide (DMF) | Soluble[3] |

| Water:Methanol (70:30) | Soluble for stock solution preparation[4] |

Stability Profile

The stability of 4-Hydroxy-7-methylcoumarin under various environmental conditions is critical for ensuring the integrity and reproducibility of experimental results and for determining appropriate storage and handling procedures.

General Stability:

4-Hydroxy-7-methylcoumarin is generally considered stable under normal temperatures and pressures .[6] However, like many coumarin derivatives, it can be susceptible to degradation under specific conditions.

pH Stability:

The lactone ring of the coumarin scaffold can be susceptible to hydrolysis under alkaline conditions. A study on a derivative, N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide, demonstrated its chemical stability at pH 3.0, 7.4, and 10.0 in overnight incubations at room temperature.[5] This suggests that the core 7-hydroxy-4-methylcoumarin structure may possess reasonable stability across a range of pH values, although specific kinetic data for the parent compound is not available.

Metabolic Stability:

In a study involving a derivative, the metabolic stability was assessed using human and mouse microsomes. The half-life (t₁/₂) was determined to be 6.84 minutes in human microsomes and 17.10 minutes in mouse microsomes, with intrinsic clearance values of 195.63 and 131.46 μL/min/mg protein, respectively.[5] This indicates that the coumarin scaffold can be metabolized by hepatic enzymes.

Photostability:

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of 4-Hydroxy-7-methylcoumarin.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 4-Hydroxy-7-methylcoumarin to vials containing the selected solvents (e.g., water, ethanol, methanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Hydroxy-7-methylcoumarin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility by taking the dilution factor into account.

Workflow for Solubility Determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Hydroxy-7-methylcoumarin in a suitable solvent (e.g., methanol or a water:methanol mixture) at a known concentration.

-

Stress Conditions: Subject the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 0.1 N.

-

Basic Hydrolysis: Add sodium hydroxide (NaOH) to a final concentration of 0.1 N.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector at the wavelength of maximum absorbance (λmax) of 4-Hydroxy-7-methylcoumarin.

-

-

Data Analysis: Quantify the peak area of the intact 4-Hydroxy-7-methylcoumarin at each time point. Calculate the percentage of the compound remaining over time to determine its degradation rate and half-life under each stress condition.

Workflow for Stability Testing.

Conclusion

This technical guide consolidates the available information on the solubility and stability of 4-Hydroxy-7-methylcoumarin. While there are gaps in the quantitative data, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. It is recommended that specific solubility and stability studies be conducted in the relevant solvent systems and under conditions pertinent to the intended application to ensure accurate and reliable results.

References

Spectroscopic Analysis of 4-Hydroxy-7-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-7-methylcoumarin, a significant coumarin derivative with applications in various scientific fields. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data specifically for 4-Hydroxy-7-methylcoumarin is limited, this guide compiles and presents the most relevant information available for closely related isomers and general coumarin structures. For comparative purposes, detailed data for the widely studied isomer, 7-Hydroxy-4-methylcoumarin, is provided.

Table 1: ¹H NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.51 | s (broad) | - | -OH |

| 7.56 | d | 8.69 | H-5 |

| 6.78 | dd | 8.67, 2.36 | H-6 |

| 6.69 | d | 2.34 | H-8 |

| 6.10 | s | - | H-3 |

| 2.34 | s | - | -CH₃ |

| Solvent: DMSO-d₆, Spectrometer: 500 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Assignment |

| 161.17 | C-2 (C=O) |

| 160.31 | C-7 |

| 154.85 | C-9 |

| 153.52 | C-4 |

| 126.59 | C-5 |

| 112.87 | C-6 |

| 112.03 | C-3 |

| 110.27 | C-10 |

| 102.19 | C-8 |

| 18.12 | -CH₃ |

| Solvent: DMSO-d₆, Spectrometer: 125 MHz[1] |

Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3500 | Broad | O-H stretch |

| 3113 | Sharp | =C-H stretch (aromatic) |

| 1671 | Strong, Sharp | C=O stretch (lactone) |

| 1607 | Sharp | C=C stretch (aromatic) |

| 1394 | Sharp | -CH₃ symmetric deformation |

| Sample Preparation: KBr pellet[1] |

Table 4: Mass Spectrometry (MS) Data of 7-Hydroxy-4-methylcoumarin

| m/z | Ion |

| 177.23 | [M+H]⁺ |

| 199.17 | [M+Na]⁺ |

| Ionization Method: Electrospray Ionization (ESI)[1] |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are applicable to the analysis of coumarin derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Weigh 5-10 mg of the purified 4-Hydroxy-7-methylcoumarin sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry 4-Hydroxy-7-methylcoumarin sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for coumarin analysis.

Sample Preparation:

-

Prepare a dilute solution of the 4-Hydroxy-7-methylcoumarin sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution must be free of any particulate matter; filtration may be necessary.

-

For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For coumarins, positive ion mode ([M+H]⁺) is common.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent system.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 4-Hydroxy-7-methylcoumarin.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for professionals engaged in the research and development of coumarin-based compounds. The provided data and protocols facilitate the accurate identification and characterization of these important molecules.

References

quantum yield and fluorescence properties of 4-Hydroxy-7-methylcoumarin

An In-depth Technical Guide on the Quantum Yield and Fluorescence Properties of 4-Hydroxy-7-methylcoumarin

Introduction

4-Hydroxy-7-methylcoumarin, also known as 7-hydroxy-4-methylcoumarin or hymecromone, is a prominent member of the coumarin family, a class of compounds widely recognized for their significant fluorescent properties. This guide provides a comprehensive overview of the synthesis, quantum yield, and detailed fluorescence characteristics of 4-Hydroxy-7-methylcoumarin, tailored for researchers, scientists, and professionals in drug development. Its utility as a fluorescent probe and laser dye is rooted in its sensitivity to environmental factors such as pH and solvent polarity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 90-33-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 189-190 °C[1][2] |

Synthesis of 4-Hydroxy-7-methylcoumarin

The most common and efficient method for synthesizing 4-Hydroxy-7-methylcoumarin is the Pechmann condensation. This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.[3][4] The use of a solid acid catalyst like Amberlyst-15 has been shown to provide high yields of up to 95%.[3]

Experimental Protocol: Pechmann Condensation

A detailed protocol for the synthesis of 7-hydroxy-4-methylcoumarin via a modified Pechmann reaction is as follows:

-

Reactant Preparation : In a 50 mL round-bottom flask, combine 0.6655 g of resorcinol, 0.76 mL of ethyl acetoacetate, and 10 mL of toluene.[1]

-

Catalyst Addition : Add 0.6565 g of Amberlyst-15 to the mixture.[1]

-

Reflux : Reflux the mixture at 150 °C for 45 minutes, during which a solid precipitate will form.[1]

-

Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (3:2). The product will have an Rf value of approximately 0.46.[1]

-

Product Isolation : After the reaction is complete, add 20 mL of warm methanol to dissolve the product.[1]

-

Purification : Remove the Amberlyst-15 catalyst by filtration. The 7-hydroxy-4-methylcoumarin can then be further purified by recrystallization.[1]

Fluorescence Properties

The fluorescence of 4-Hydroxy-7-methylcoumarin is highly dependent on its environment, particularly the solvent and pH.

Absorption and Emission Spectra

In methanol, 4-Hydroxy-7-methylcoumarin exhibits absorption maxima (λ_abs) at approximately 235 nm and 337 nm.[1][2] Its fluorescence emission is in the cyan region, with a peak (λ_em) around 448 nm when excited at 360 nm.[5]

Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For a derivative of 7-hydroxycoumarin, a quantum yield of 0.32 has been reported.[6] The quantum yield of coumarin compounds is often determined relative to a standard with a known quantum yield, such as quinine sulfate or Rhodamine B.[7][8]

Stokes Shift

The Stokes shift, the difference between the absorption and emission maxima, is a crucial parameter for fluorescent molecules. For a 7-hydroxycoumarin derivative with an absorption maximum at 355 nm and an emission maximum at 455 nm, the Stokes shift is 100 nm.[6]

Quantitative Fluorescence Data

| Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift |

| Methanol | 337 nm[1][2] | ~480-490 nm[1] | - | ~143-153 nm |

| PBS (pH 7.4) | 355 nm[6] | 455 nm[6] | 0.32[6] | 100 nm[6] |

| Ethanol | - | 420-460 nm[7] | High[7] | - |

| General | 360 nm[5] | 448 nm[5] | - | 88 nm |

Factors Influencing Fluorescence

Solvent Effects

The photophysical properties of 4-Hydroxy-7-methylcoumarin are sensitive to the solvent environment.[9] Solvent polarity and the ability to form hydrogen bonds can significantly alter the fluorescence quantum yield and emission spectra.[9] For instance, in alcoholic solvents and water, the formation of hydrogen-bonded complexes can be observed.[9] The fluorescence intensity of a 7-hydroxycoumarin derivative was observed to vary in different solvents.[6]

pH Effects

Hydroxycoumarins are known for their pH-dependent fluorescence spectra.[9][10] The fluorescence of 4-Hydroxy-7-methylcoumarin is influenced by pH, with different prototropic species existing at various pH levels.[9] This pH sensitivity is a key feature that allows for its use as a pH indicator and in the development of acidity-tunable dye lasers.[9] The fluorescence intensity of coumarin derivatives can be significantly affected by changes in pH.[10][11]

Experimental Protocol for Quantum Yield Measurement

The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8][12]

Materials and Instrumentation

-

Spectrofluorometer : Capable of recording corrected emission spectra.[12]

-

UV-Vis Spectrophotometer : For accurate absorbance measurements.[12]

-

Sample : 4-Hydroxy-7-methylcoumarin.

-

Reference Standard : A compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solvent : High-purity solvent in which both the sample and standard are soluble and stable.

Procedure

-

Solution Preparation : Prepare a series of dilute solutions of both the 4-Hydroxy-7-methylcoumarin and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[12]

-

Absorbance Measurement : Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[12]

-

Fluorescence Measurement :

-

Data Analysis :

-

Subtract the solvent blank spectrum from each recorded fluorescence spectrum.[12]

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[12]

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_s) and the reference (Grad_r).[8]

-

-

Quantum Yield Calculation : Calculate the quantum yield of the sample (Φ_s) using the following equation:[8]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different, otherwise this term is 1).[8]

-

Applications

The favorable fluorescence properties of 7-hydroxycoumarins make them valuable tools in various scientific fields. They are extensively used as:

-

Fluorescent Probes : For studying biological systems and processes.[9]

-

Enzyme Substrates : In enzyme activity assays.[9]

-

Laser Dyes : Due to their high fluorescence efficiency.[9]

-

Fluorescence Whiteners : In detergent products.[9]

-

Competitive Binding Studies : As fluorescent probes for proteins like macrophage migration inhibitory factor (MIF).[6]

Conclusion

4-Hydroxy-7-methylcoumarin is a versatile fluorophore with well-characterized photophysical properties. Its synthesis is straightforward, and its fluorescence is marked by a significant quantum yield and sensitivity to environmental factors like solvent polarity and pH. These characteristics, coupled with its favorable spectral properties, underpin its widespread use in research and drug development as a reliable fluorescent probe and analytical tool. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of 4-Hydroxy-7-methylcoumarin in various scientific applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Applications of 4-Hydroxy-7-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties and potential therapeutic uses of 4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone or hymecromone. This synthetic coumarin derivative has garnered significant interest for its diverse biological activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide synthesizes key research findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the underlying molecular pathways.

Synthesis of 4-Hydroxy-7-methylcoumarin

The primary method for synthesizing 4-Hydroxy-7-methylcoumarin is the Pechmann condensation. This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[1][2][3][4] The mechanism involves the initial formation of a β-hydroxy ester, which subsequently cyclizes and dehydrates to form the coumarin ring.[1][5]

Caption: General workflow for the synthesis of 4-Hydroxy-7-methylcoumarin.

Anticancer Activity

4-Hydroxy-7-methylcoumarin and its derivatives have demonstrated promising anticancer properties against various cancer types, including skin and breast cancer.[6][7] The primary mechanism involves the induction of apoptosis and modulation of key signaling proteins.

Mechanism of Action

In a preclinical model of 7,12-Dimethylbenz[a]anthracene (DMBA)-induced skin cancer in mice, oral administration of 4-Hydroxy-7-methylcoumarin led to a significant reduction in papilloma growth.[6] This effect was attributed to the downregulation of the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA).[6][8] Concurrently, the compound induced apoptosis by upregulating pro-apoptotic proteins such as Bax and Bad, and activating the caspase cascade (Caspase-9 and Caspase-3).[6][8]

Caption: Proposed apoptotic signaling pathway activated by 4-Hydroxy-7-methylcoumarin.

Quantitative Data: In Vitro Cytotoxicity

Structure-activity relationship studies on various 4-methylcoumarin derivatives have identified compounds with potent cytotoxic effects against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 (7,8-dihydroxy-4-methylcoumarin with n-decyl at C3) | K562 (Leukemia) | 42.4 | [9][10] |

| LS180 (Colon Adenocarcinoma) | 25.2 | [9][10] | |

| MCF-7 (Breast Adenocarcinoma) | 25.1 | [9][10] | |

| Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562, LS180, MCF-7 | 32.7 - 45.8 | [9][10] |

Experimental Protocol: DMBA-Induced Skin Cancer Model

This in vivo model is used to evaluate the chemopreventive potential of compounds against chemically-induced skin tumors.[8]

-

Animal Model: Swiss albino mice are typically used.

-

Tumor Induction: A single topical application of DMBA (a tumor initiator) in a solvent like acetone is applied to the dorsal skin of the mice.[6][8]

-

Treatment: Following induction, the experimental group receives a diet containing 4-Hydroxy-7-methylcoumarin.[6] The control group receives a normal diet.

-

Endpoints: The primary endpoint is the reduction in the number and size of skin papillomas over a period of several weeks.[6]

-

Biomarker Analysis: At the end of the study, skin tissue is collected for analysis. Techniques include:

Anti-inflammatory Activity

4-Hydroxy-7-methylcoumarin and its analogs exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators.[11][12][13]

Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation, 4-hydroxy-7-methoxycoumarin (a closely related derivative) was shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[11][12] This was achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] The compound also lowered the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12] These effects are mediated through the suppression of the NF-κB and MAPK signaling pathways. The compound prevents the degradation of IκBα, which keeps NF-κB inactive, and decreases the phosphorylation of ERK1/2 and JNK.[11][12]

Caption: Inhibition of NF-κB and MAPK pathways by 4-Hydroxy-7-methylcoumarin derivatives.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory potential of synthesized derivatives was evaluated using the carrageenan-induced rat paw edema model.

| Compound | Dose | % Inhibition of Paw Edema | Reference |

| Compound 4d (Derivative) | Not Specified | 86.98% | [14] |

| Compound 4 (Derivative) | Not Specified | 44.05% (at 3h) | [15] |

| Compound 8 (Derivative) | Not Specified | 38.10% (at 3h) | [15] |

| Indomethacin (Standard) | Not Specified | ~32% (at 3h) | [15] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[14][15]

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., treated with Ibuprofen or Indomethacin), and test groups.[14][15]

-

The test compounds are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is given into the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection.[14]

-

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial and Antioxidant Activities

Antimicrobial Effects

Derivatives of 4-Hydroxy-7-methylcoumarin have shown activity against a spectrum of bacteria.[16] The introduction of different functional groups, such as arylazo and sulfonamide moieties, can enhance this activity.

| Derivative | Organism | Activity (Zone of Inhibition, mm) | Reference |

| Compound 4g (sulfonamide derivative) | S. aureus | 20 | |

| B. subtilis | 23 | ||

| E. coli | 20 | ||

| Ampicillin (Standard) | S. aureus | 25 | |

| B. subtilis | 28 | ||

| E. coli | 24 | ||

| 7-hydroxy-4-methyl coumarin | E. coli | 9 (at 125 ppm) | [17] |

| S. aureus | Inactive | [17] |

Experimental Protocol (Agar-Well Diffusion): This method assesses antimicrobial activity.

-

A nutrient agar plate is uniformly seeded with a specific bacterial culture.

-

Wells are created in the agar using a sterile borer.

-

A solution of the test compound at a known concentration is added to the wells.

-

The plates are incubated for 24 hours.

-

The diameter of the clear zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Antioxidant Properties

4-methylcoumarins, particularly those with dihydroxy substitutions (e.g., 7,8-dihydroxy-4-methylcoumarin), are excellent radical scavengers.[18][19] They can effectively scavenge free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), superoxide anions, and protect against lipid peroxidation.[18][20][21]

| Assay | Compound/Derivative | Result | Reference |

| DPPH Scavenging | 7-hydroxy-4-methyl coumarin | IC₅₀ = 99.69 ppm | [17] |

| Superoxide Anion Scavenging | 7,8-dihydroxy-4-methylcoumarin | Strong scavenging activity | [18] |

| Lipid Peroxidation | 7,8-dihydroxy-4-methylcoumarin | Very effective protection | [18] |

Experimental Protocol (DPPH Assay): This is a common in vitro method to measure radical scavenging ability.[21]

-

A solution of the test compound is mixed with a solution of DPPH radical, which has a deep violet color.

-

The mixture is incubated in the dark.

-

Antioxidant compounds donate a hydrogen atom to the DPPH radical, reducing it to a non-radical form (DPPH-H), which is yellow.[21]

-

The change in absorbance is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is calculated.

Other Therapeutic Applications

Melanogenesis Stimulation

In contrast to many other phenolic compounds, 4-Hydroxy-7-methylcoumarin has been shown to stimulate melanogenesis in B16-F10 melanoma cells.[7][22] It increases melanin content and intracellular tyrosinase activity in a concentration-dependent manner.[23] This effect is mediated by the upregulation of key melanogenesis-associated proteins like MITF, tyrosinase, TRP1, and TRP2.[23] The signaling pathways involved include the upregulation of PKA/CREB, JNK, and p38, and the downregulation of ERK and PI3K/Akt/GSK-3β cascades.[22][23] This unique property suggests its potential application in treating hypopigmentation disorders.[23]

Conclusion

4-Hydroxy-7-methylcoumarin is a versatile scaffold with a wide array of demonstrable therapeutic activities. Its efficacy in preclinical models of cancer and inflammation is well-documented, with clear mechanisms of action involving the modulation of critical signaling pathways like NF-κB, MAPK, and intrinsic apoptosis. Furthermore, its derivatives show significant potential as antimicrobial and antioxidant agents. The compound's ability to stimulate melanogenesis opens a novel avenue for its use in dermatology. The favorable safety profile, particularly the reduced risk of forming mutagenic epoxides due to the C4-methyl group, enhances its appeal for further drug development.[7] Future research should focus on optimizing derivative structures to improve potency and selectivity, and advancing the most promising candidates into clinical evaluation.

References

- 1. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]

- 15. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. metfop.edu.in [metfop.edu.in]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-7-methylcoumarin in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methylcoumarin, also known as 4-Methylumbelliferone (4-MU) or Hymecromone, is a versatile fluorescent molecule widely employed in various biological and biomedical research applications. Its intrinsic fluorescence, which is sensitive to environmental pH, makes it a valuable tool for fluorescence microscopy. This document provides detailed application notes and protocols for the use of 4-Hydroxy-7-methylcoumarin in fluorescence microscopy, catering to researchers, scientists, and professionals in drug development.

Fluorescent Properties

The fluorescence of 4-Hydroxy-7-methylcoumarin is notably dependent on the pH of its environment. The molecule exists in a protonated (less fluorescent) state at acidic pH and a deprotonated (highly fluorescent) anionic form at alkaline pH.[1] This property allows it to be used as a pH indicator in certain contexts. Its key spectral properties are summarized in the table below.

Data Presentation

Table 1: Spectroscopic Properties of 4-Hydroxy-7-methylcoumarin

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360 nm | pH > 9[1] |

| ~320 nm | Low pH (1.97-6.72)[1] | |

| Emission Maximum (λem) | ~449 nm | pH > 9[1] |

| 445 - 455 nm | pH dependent[1] | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[1] |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | Estimated for a related compound[2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO, methanol (with heating), and glacial acetic acid. |

Table 2: Recommended Starting Conditions for Cellular Staining

| Parameter | Live Cell Imaging | Fixed Cell Imaging |

| Concentration | 10-100 µM[3][4] | 10-100 µM |

| Incubation Time | 15-60 minutes | 20-30 minutes |

| Temperature | 37°C | Room Temperature |

| Vehicle | Cell culture medium | PBS |

| Fixative (for fixed cells) | N/A | 4% Paraformaldehyde in PBS |

| Permeabilization (for fixed cells) | N/A | 0.1-0.5% Triton X-100 in PBS (optional) |

Note: These are starting recommendations and should be optimized for specific cell types and experimental conditions.

Applications in Fluorescence Microscopy

4-Hydroxy-7-methylcoumarin has several applications in the realm of fluorescence microscopy:

-

General Cellular Staining: Due to its fluorescent nature, it can be used to visualize cellular morphology. Its uptake and distribution within cells can provide insights into cellular structures.

-

pH Indicator: Its pH-sensitive fluorescence allows for the ratiometric imaging of intracellular pH.

-

Enzyme Assays: As a fluorogenic substrate, when conjugated to a specific enzyme target, its cleavage results in a fluorescent signal, enabling the quantification of enzyme activity.[1]

-

Inhibition of Hyaluronic Acid Synthesis: 4-MU is a well-established inhibitor of hyaluronic acid (HA) synthesis.[5] This property is utilized in cancer and inflammation research, where the effects of HA inhibition on cellular processes can be visualized and studied.

Experimental Protocols

Protocol 1: Live Cell Imaging with 4-Hydroxy-7-methylcoumarin

This protocol describes the use of 4-Hydroxy-7-methylcoumarin for staining live cells.

Materials:

-

4-Hydroxy-7-methylcoumarin

-

Dimethyl sulfoxide (DMSO)

-

Live cell imaging medium

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of 4-Hydroxy-7-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed live cell imaging medium to a final working concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Imaging: a. After incubation, gently wash the cells twice with pre-warmed imaging medium to remove excess stain. b. Image the cells using a fluorescence microscope with excitation around 360 nm and emission detection around 450 nm.

Protocol 2: Fixed Cell Staining with 4-Hydroxy-7-methylcoumarin

This protocol outlines the procedure for staining fixed cells.

Materials:

-

4-Hydroxy-7-methylcoumarin

-

DMSO

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

-

Cells cultured on coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Fixation: a. Remove the culture medium and wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.

-

Permeabilization (Optional): a. If intracellular targets are to be visualized, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS.

-

Staining: a. Prepare a working solution of 10-100 µM 4-Hydroxy-7-methylcoumarin in PBS from the 10 mM DMSO stock. b. Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

Washing and Mounting: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: a. Image the slides using a fluorescence microscope with excitation around 360 nm and emission detection around 450 nm.

Cytotoxicity and Photostability Considerations:

-

Cytotoxicity: Studies have shown that 4-Hydroxy-7-methylcoumarin exhibits no significant cytotoxicity in B16-F10 melanoma cells at concentrations up to 100 µM when incubated for 72 hours.[3][4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) for the specific cell line and experimental conditions being used.

-

Photostability: Like many fluorophores, 4-Hydroxy-7-methylcoumarin is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize photobleaching, use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio. The use of an anti-fade mounting medium is recommended for fixed cell imaging.

Visualizations

Caption: Signaling pathway of hyaluronic acid synthesis inhibition.

Caption: A typical workflow for cellular imaging experiments.

References

Application Notes and Protocols: 4-Hydroxy-7-methylcoumarin in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of 4-Hydroxy-7-methylcoumarin and its derivatives in the design and development of advanced drug delivery systems. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

4-Hydroxy-7-methylcoumarin, a prominent member of the coumarin family, has garnered significant attention in pharmaceutical research due to its intrinsic biological activities and favorable physicochemical properties. Its rigid, planar structure, coupled with inherent fluorescence, makes it an ideal scaffold for various applications in drug delivery. This coumarin derivative serves not only as a therapeutic agent itself, exhibiting anticancer, antioxidant, and anti-inflammatory properties, but also as a versatile component in the construction of sophisticated drug delivery vehicles. Its utility extends to its role as a fluorescent probe for tracking drug carriers, a constituent of environmentally sensitive linkers for controlled drug release, and a key element in the synthesis of targeted drug conjugates.

Key Applications in Drug Delivery

The unique chemical structure of 4-Hydroxy-7-methylcoumarin allows for its integration into drug delivery systems in several capacities:

-

Fluorescent Probe for Imaging and Tracking: The inherent fluorescence of the coumarin nucleus allows for the real-time tracking and visualization of drug delivery systems within biological environments. This is crucial for understanding the pharmacokinetics and biodistribution of nanoformulations.

-

pH-Sensitive Drug Release: Derivatives of 4-Hydroxy-7-methylcoumarin can be engineered to create pH-responsive drug delivery systems. These systems are designed to be stable at physiological pH (7.4) and release their therapeutic payload in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

-

Photocleavable Linkers: The coumarin scaffold can be modified to create linkers that are cleaved upon exposure to specific wavelengths of light. This enables spatiotemporal control over drug release, allowing for targeted therapy with reduced off-target effects.

-

Intrinsic Therapeutic Activity: 4-Hydroxy-7-methylcoumarin and its derivatives have demonstrated notable anticancer activity against various cancer cell lines. Incorporating this molecule into a drug delivery system can provide a synergistic therapeutic effect alongside the primary drug.

Data Presentation

The following tables summarize key quantitative data related to the application of 4-Hydroxy-7-methylcoumarin and its derivatives in drug delivery and as therapeutic agents.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 81.3 ± 13.9 | [1] |

| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | LS180 (Colon Adenocarcinoma) | 67.8 ± 2.4 | [1] |

| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | MCF-7 (Breast Adenocarcinoma) | 82.3 ± 4.5 | [1] |

| 7,8-dihydroxy-4-methyl-3-n-decylcoumarin | K562 (Chronic Myelogenous Leukemia) | 42.4 | [2] |

| 7,8-dihydroxy-4-methyl-3-n-decylcoumarin | LS180 (Colon Adenocarcinoma) | 25.2 | [2] |

| 7,8-dihydroxy-4-methyl-3-n-decylcoumarin | MCF-7 (Breast Adenocarcinoma) | 25.1 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | 45.8 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 (Colon Adenocarcinoma) | 32.7 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 (Breast Adenocarcinoma) | 38.1 | [2] |

| 7-hydroxy-4-methylcoumarin hydrazide-hydrazone derivative (III) | HepG2 (Hepatocellular Carcinoma) | 2.84 ± 0.48 µg/mL | [3] |

| 7-hydroxy-4-methylcoumarin hydrazide-hydrazone derivative (IV) | HepG2 (Hepatocellular Carcinoma) | 4.67 ± 0.78 µg/mL | [3] |

Table 2: Drug Loading and Release from Coumarin-Based Nanoparticles

| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Conditions | Cumulative Release (%) | Reference |

| Coumarin-6 loaded Pluronic F127/Vitamin E-TPGS Nanoparticles | Coumarin-6 | ~75-80 | Not Specified | Not Specified | Not Specified | [4] |

| Coumarin-loaded Solid Lipid Nanoparticles (SLNs) | Coumarin | 63.09 ± 3.46 | Not Specified | PBS, pH 7.4, 12h | 92.02 ± 4.60 | [5] |

| Coumarin 102 loaded UCNPs@Polymer nanocomposites | Coumarin 102 | Not Specified | Not Specified | pH 7, 24h | 10 | [6] |

| Coumarin 102 loaded UCNPs@Polymer nanocomposites | Coumarin 102 | Not Specified | Not Specified | pH 5, 24h | 69 | [6] |

| Curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Curcumin | High (exact % dependent on ratio) | High (exact % dependent on ratio) | pH 7.4, 168h | 78 | [7] |